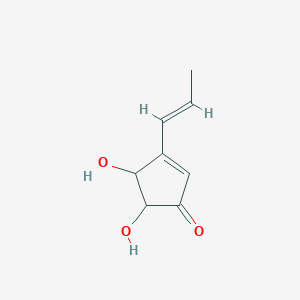

2-Cyclopenten-1-one, 4,5-dihydroxy-3-(1-propenyl)-

説明

Structure

3D Structure

特性

CAS番号 |

582-46-7 |

|---|---|

分子式 |

C8H10O3 |

分子量 |

154.16 g/mol |

IUPAC名 |

4,5-dihydroxy-3-[(E)-prop-1-enyl]cyclopent-2-en-1-one |

InChI |

InChI=1S/C8H10O3/c1-2-3-5-4-6(9)8(11)7(5)10/h2-4,7-8,10-11H,1H3/b3-2+ |

InChIキー |

MHOOPNKRBMHHEC-NSCUHMNNSA-N |

異性体SMILES |

C/C=C/C1=CC(=O)C(C1O)O |

正規SMILES |

CC=CC1=CC(=O)C(C1O)O |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

(+)Terrein; Terrain; NSC 291308; NSC-291308; NSC291308. |

製品の起源 |

United States |

Natural Occurrence and Isolation Methodologies of Terrein

Identification of Fungal Producer Genera and Species

Terrein production is primarily associated with certain filamentous fungi. tandfonline.com

Aspergillus terreus is recognized as a primary producer of terrein. tandfonline.comnih.govresearchgate.net This fungus is a common soil-borne species that can also inhabit plants and, in some cases, cause infections. elifesciences.orgmdpi.com Various strains of Aspergillus terreus have been identified as terrein producers. tandfonline.comnih.govfrontiersin.org For example, Aspergillus terreus strain S020, isolated from the Saudi Red Sea coast, has demonstrated the ability to produce high yields of terrein in fermentation. nih.gov Another endophytic strain, Aspergillus terreus JAS-2, isolated from Achyranthes aspera, is also known to produce terrein. tandfonline.comfrontiersin.orgresearchgate.net

Beyond Aspergillus terreus, several other filamentous fungi genera and species have been reported to produce terrein. These include:

Phoma sp. tandfonline.comresearchgate.net

Neosartorya fischeri IFM52672 tandfonline.comresearchgate.net

Penicillium sp. 20135 tandfonline.comresearchgate.net

Emericella variecolor strain M75-2 tandfonline.comresearchgate.net

Emericella venezuelensis CBS 868.97 tandfonline.comresearchgate.net

Penicillium soppii (IBT 3331, 19343, and 18220T) tandfonline.comresearchgate.net

Isolation from Endophytic Fungi and Diverse Habitats

Terrein has been isolated from endophytic fungi, which are microorganisms that reside asymptomatically within plant tissues. nih.gov For instance, the endophytic fungal strain Aspergillus terreus JAS-2, isolated from the medicinal plant Achyranthes aspera, has been shown to produce terrein. tandfonline.comfrontiersin.orgresearchgate.net This highlights endophytic fungi as alternative sources for bioactive compounds like terrein. researchgate.netnih.gov

Fungi producing terrein can be isolated from diverse habitats, including soil, air, water, and even marine environments. nih.govuomustansiriyah.edu.iq Marine-derived isolates of Aspergillus terreus are known for producing various natural products, including terrein. nih.gov Aspergillus terreus strain S020 was isolated from the Saudi coast of the Red Sea. nih.gov Endophytic fungi derived from marine red algae have also been found to produce terrein derivatives, sometimes induced by co-culture. tandfonline.commdpi.comnih.gov

Fermentation Strategies and Optimization for Terrein Production

Fermentation is a common method for producing terrein on a larger scale, as chemical synthesis can be challenging and costly due to its stereoselectivity. nih.gov Optimizing fermentation conditions is crucial for enhancing terrein yield and efficiency. tandfonline.comresearchgate.net

The composition of the culture medium significantly affects terrein production. ijcmas.com Modulation of carbon and nitrogen sources has been explored to optimize yields. tandfonline.comresearchgate.netijcmas.com For example, growing Aspergillus terreus JAS-2 in a medium with a fixed carbon source (4% dextrose) and modified nitrogen sources (1% casein) for 15 days resulted in the production of pure terrein crystals. tandfonline.comresearchgate.net

Research has indicated that a higher concentration of carbon source and reduced concentrations of nitrogen and phosphorus can lead to maximum yield of certain bioactive compounds in A. terreus. ijcmas.com Specifically, 6.0% sucrose (B13894) was found to be optimal for the production of Butyrolactone I by A. terreus strains, and peptone concentration at 3.0 g/L was also found to be optimal for Butyrolactone I production. ijcmas.com While this study focused on Butyrolactone I, it illustrates the principle of nutrient optimization in A. terreus fermentation. Another study optimizing (+)-terrein production by a salt-tolerant Aspergillus terreus strain PT06-2 achieved a high yield using a medium containing 13.1% NaCl, 3.6% starch, and 2% sodium glutamate (B1630785). nih.gov

Data on the effect of specific carbon and nitrogen sources on terrein production by various Aspergillus terreus strains are summarized in the table below:

| Aspergillus terreus Strain | Carbon Source(s) | Nitrogen Source(s) | Key Finding on Terrein Production | Source |

| JAS-2 | Dextrose (4%) | Casein (1%) | Efficient production of pure terrein crystals | tandfonline.comresearchgate.net |

| S020 | Potato Dextrose | Not specified | High yield (537.26 ± 23.42 g/kg extract) in static culture broth | nih.gov |

| PF26 | Glucose, Maltose, Mannitol | Monosodium glutamate, NH4Cl | Optimized medium yielded 3.71 g/L (+)-terrein in shake flask | researchgate.net |

| PT06-2 | Starch (3.6%) | Sodium glutamate (2%) | Optimal medium yielded 8.20 ± 0.072 g/L (+)-terrein in shake flask | nih.gov |

| EN-539 (in co-culture) | Not specified | Not specified | Terrein production suppressed in co-culture | tandfonline.com |

| Wild Type & Mutants (OEterR) | Starch (3%) | Peptone (1.5%), Aginomoto (0.5%) | Terrein titer improved in OEterR mutants | nih.gov |

Manipulation of environmental conditions during fermentation can also enhance terrein production. tandfonline.com Factors such as aeration rate, temperature, and pH have been investigated. ijcmas.comnih.govresearchgate.net For example, a constant high aeration rate during the idiophase was found to increase the biosynthesis of (+)-terrein. tandfonline.com Optimizing operating factors like inoculation, agitation speed, aeration rate, and pH control has been explored to improve (+)-terrein production in bioreactors. researchgate.net

Specific environmental conditions that have shown to influence terrein production include:

High salt concentration in growth media can inhibit the production of secondary metabolites. tandfonline.com

Lack of nitrogen or iron, or elevated methionine levels, can induce terrein production in A. terreus. nih.govelifesciences.org

Plant-derived media, such as potato dextrose broth (PDB), are strong inducers for terrein production. nih.govresearchgate.netleibniz-hki.de

Optimized conditions for Aspergillus terreus strain PT06-2 included incubation at 28 °C and shaking at 180 rpm for 18 days. nih.gov

Culturing Aspergillus terreus strain S020 under static conditions at room temperature for 40 days in potato dextrose broth resulted in high terrein yield. nih.gov

The following table summarizes some environmental factors and their reported effects on terrein production:

| Environmental Factor | Effect on Terrein Production | Source |

| High Salt Concentration | Can inhibit secondary metabolite production | tandfonline.com |

| Lack of Nitrogen | Induces terrein production | nih.govelifesciences.org |

| Lack of Iron | Induces terrein production | nih.govelifesciences.org |

| Elevated Methionine | Induces terrein production | nih.govelifesciences.org |

| Plant-Derived Media | Strong inducer of terrein production | nih.govresearchgate.netleibniz-hki.de |

| High Aeration Rate | Increased biosynthesis of (+)-terrein (during idiophase) | tandfonline.com |

| Temperature | 28 °C used in optimized fermentation for strain PT06-2 | nih.gov |

| Shaking Speed | 180 rpm used in optimized fermentation for strain PT06-2 | nih.gov |

| Cultivation Time | 15 days for A. terreus JAS-2 tandfonline.comresearchgate.net, 40 days for A. terreus S020 nih.gov | tandfonline.comnih.govresearchgate.net |

| pH | Initial pH 5 used in optimized fermentation for strain PT06-2 | nih.gov |

Scale-Up Considerations for Bioproduction

Scaling up the bioproduction of terrein from laboratory-scale cultures to industrial levels presents several considerations and challenges. Bioproduction primarily relies on microbial fermentation, particularly using Aspergillus terreus strains, due to the difficulty and high cost associated with chemical synthesis, especially concerning stereoselectivity. nih.gov

Optimizing fermentation conditions is crucial for enhancing terrein yield at a larger scale. Factors such as the composition of the growth medium, including carbon and nitrogen sources, pH, temperature, and aeration rates, significantly influence the biosynthesis of terrein. tandfonline.commdpi.com Studies have demonstrated that optimizing these parameters can lead to substantial increases in terrein production. For example, optimizing the concentration of media components using techniques like Plackett-Burman design resulted in a terrein yield of 3.71 g/L in Aspergillus terreus strain PF26. researchgate.net Another study utilizing response surface methodology achieved a yield of 8.20 ± 0.072 g/L in a 0.5 L flask by optimizing conditions for a salt-tolerant Aspergillus terreus strain, including high NaCl concentration. researchgate.net

Genetic engineering approaches have also shown promise in improving terrein yields for scale-up. Refactoring global and pathway-specific transcription factors, such as StuA and TerR in marine-derived Aspergillus terreus strains, has led to significantly enhanced terrein production, with one double mutant strain producing 12.6 g/L, approximately 30 times more than the wild type. researchgate.netnih.gov This highlights the potential of metabolic engineering to create high-producing "cell factories" for terrein synthesis. nih.gov

However, scaling up fermentation processes introduces complexities. Maintaining consistent quality and precise control of production conditions across larger volumes can be challenging. nih.gov Higher operational costs associated with larger bioreactors, increased energy consumption for mixing and aeration, and efficient heat removal become significant factors. nih.govird.fr In laboratory-scale bioreactors, heat is often dissipated by placing vessels in temperature-controlled environments or using cooling jackets, but scaling up requires more sophisticated heat exchange strategies as the fermenter size increases disproportionately to its surface area available for cooling. ird.fr

Furthermore, downstream processing, including extraction and purification, needs to be efficient and cost-effective at a larger scale to be commercially viable. nih.gov While laboratory methods like column chromatography are effective for purification, scaling these up requires careful consideration of throughput and solvent usage.

Despite these challenges, research demonstrating high terrein production levels in optimized fermentation processes suggests the feasibility of industrial-scale bioproduction. nih.gov Continued advancements in fermentation technology, strain engineering, and downstream processing are essential for the economic and sustainable large-scale production of terrein.

Research Findings on Terrein Production

| Aspergillus terreus Strain | Production Yield | Conditions/Methodology | Reference |

| JAS-2 | Pure crystals | Optimized biosynthesis medium (4% dextrose, 1% casein), 15 days fermentation | tandfonline.com |

| S020 | 537.26 ± 23.42 g/kg extract | Static culture in potato dextrose liquid medium, 40 days | nih.gov |

| PF26 | 3.71 g/L | Optimized media components using Plackett-Burman design | researchgate.net |

| PT06-2 | 8.20 ± 0.072 g/L | Optimized conditions (including 13.1% NaCl) using PBD and RSM in 0.5 L flask | researchgate.net |

| RA2905 (ΔstuA::OEterR mutant) | 12.6 g/L | Refactoring of StuA and TerR transcription factors, starch as sole carbon source, 7 days | researchgate.netnih.gov |

| PF26 (with SAHA) | 5.58 g/L (shake flask), 9.07 g/L (7.5-L bioreactor) | Optimization with suberoylanilide hydroxamic acid (SAHA) | researchgate.net |

Biosynthetic Pathway Elucidation and Genetic Regulation of Terrein

Polyketide Origin and Precursor Identification

Isotope-labeling studies have established that terrein biosynthesis originates from a polyketide-based pathway. frontiersin.org The process involves the assembly of acetate (B1210297) units, characteristic of polyketide synthesis. ontosight.ai

Role of 6-Hydroxymellein (B1220941) as a Key Intermediate

Research has identified 6-hydroxymellein (6-HM) as a crucial precursor in the terrein biosynthetic pathway. researchgate.netfrontiersin.orgnih.govnih.govuni-hannover.denp-mrd.org This C10 precursor undergoes further modifications, including an oxidative ring contraction, to yield the five-membered ring structure of terrein. frontiersin.orgnih.govuni-hannover.de The formation of 6-hydroxymellein itself is a collaborative effort involving the non-reducing polyketide synthase (NR-PKS) TerA and a polyketide synthase-like protein, TerB. nih.govnih.govresearchgate.netuni-hannover.de

Identification and Characterization of the Terrein Biosynthetic Gene Cluster (terA-J, terR)

The genes responsible for terrein biosynthesis are organized into a dedicated gene cluster in Aspergillus terreus. researchgate.netelifesciences.orgnih.govresearchgate.netnih.gov This cluster, known as the ter cluster, consists of 11 genes, designated terA through terJ, and a regulatory gene, terR. elifesciences.orgnih.gov The identification of this cluster was a significant step in understanding terrein production at the genetic level. researchgate.netelifesciences.org The terR gene encodes a transcriptional activator, specifically a GAL4-type Zn₂Cys₆ binuclear cluster DNA-binding domain protein, which is essential for inducing the expression of the ter cluster genes. elifesciences.orgnih.govnih.govresearchgate.net

Enzymatic Transformations in Terrein Biosynthesis

The conversion of primary metabolites into terrein involves a series of enzymatic reactions catalyzed by proteins encoded within the ter gene cluster. researchgate.netresearchgate.net

Non-reducing Polyketide Synthase (NR-PKS) TerA Activity and Flexibility

TerA is the key enzyme in the initial steps of terrein biosynthesis, functioning as a non-reducing polyketide synthase. researchgate.netelifesciences.orgnih.gov NR-PKS enzymes are characterized by the absence of specific reductive and dehydrative domains typically found in other PKS types. nih.gov TerA is responsible for condensing acetyl-CoA and malonyl-CoA units. frontiersin.org Heterologous expression studies of TerA have demonstrated its flexibility, showing its capability to produce polyketides of different chain lengths, including a triketide lactone, a tetraketide (orsellinic acid), and a pentaketide (B10854585) (6,7-dihydroxymellein), in addition to the precursor 2,3-dehydro-6-hydroxymellein. researchgate.netfrontiersin.orgnih.govnih.govresearchgate.net This suggests a degree of plasticity in the substrate handling or termination mechanisms of TerA. researchgate.net TerA possesses characteristic NR-PKS domains, including SAT, KS, AT, PT, twin ACP, and N-terminal TE domains. nih.gov

Flavin-Dependent Monooxygenases (e.g., TerC, TerD) in Oxidative Steps

Later stages of terrein biosynthesis involve oxidative transformations, and flavin-dependent monooxygenases (FMOs) play a critical role in these steps. researchgate.netnih.govuni-hannover.de Specifically, TerC and TerD, encoded within the ter cluster, have been identified as FMOs involved in the conversion of 6-hydroxymellein to terrein. researchgate.netnih.govuni-hannover.deresearchgate.net TerC catalyzes the initial oxidative decarboxylation of 6-hydroxymellein. researchgate.netnih.govuni-hannover.dedntb.gov.ua The reactive intermediate generated by TerC is subsequently hydroxylated by TerD, leading to a highly oxygenated aromatic species. researchgate.netnih.govuni-hannover.de

Roles of Other Pathway-Specific Enzymes (e.g., Ketoreductases, Dehydratases)

Besides TerA, TerC, and TerD, other enzymes encoded by the ter cluster contribute to terrein biosynthesis. TerB, a PKS-like protein, collaborates with TerA in the synthesis of 6-hydroxymellein. researchgate.netnih.govnih.govresearchgate.netuni-hannover.de TerB contains a functional ketoreductase domain, which is essential for the biosynthesis of 6-hydroxymellein from 2,3-dehydro-6-hydroxymellein, likely catalyzing the reduction step. frontiersin.orgnih.gov Although TerB also contains inactive dehydratase and C-methyltransferase domains, its functional ketoreductase domain and interaction with TerA are crucial for the formation of the 6-hydroxymellein precursor. nih.govnih.govresearchgate.netuni-hannover.de The ter cluster also includes genes like terE and terF, which are proposed to encode a multicopper oxidase and a Kelch protein, respectively, potentially involved in later oxidative steps and rearrangements leading to terrein. researchgate.netresearchgate.net While the precise roles of all enzymes in the later stages are still being elucidated, the combined action of these pathway-specific enzymes orchestrates the complex conversion of initial polyketide intermediates into the final terrein structure. researchgate.netresearchgate.netuni-hannover.de

Transcriptional Regulation of Terrein Biosynthesis

The production of terrein in Aspergillus terreus is subject to intricate transcriptional regulation, involving both pathway-specific and global transcription factors. This regulation ensures that terrein is produced under specific environmental conditions, providing a competitive advantage to the fungus in its ecological niche.

Pathway-Specific Transcription Factor TerR Mechanisms

The terrein biosynthesis gene cluster, which comprises eleven genes (terA–J, terR), includes a pathway-specific transcription factor, TerR. nih.govelifesciences.org TerR is a transcriptional activator containing a GAL4-type Zn2Cys6 binuclear cluster DNA-binding domain, a common feature in transcriptional activators of fungal secondary metabolite gene clusters. elifesciences.org TerR is indispensable for the induction of the terrein cluster. researchgate.net Overexpression of terR has been shown to significantly up-regulate terR transcripts and improve terrein titers. nih.govresearchgate.net

Research has identified a high-affinity consensus motif, TCGGHHWYHCGGH, in the promoters of terrein cluster genes that is recognized by TerR. researchgate.net In vitro analysis confirmed TerR binding to DNA containing this motif, and mutations in these binding sites were shown to be essential for gene expression in A. terreus. researchgate.net While TerR is crucial for activating the structural genes involved in terrein biosynthesis, its own activation is regulated by various environmental signals mediated by global transcription factors. nih.govresearchgate.net

Global Regulatory Networks Influencing Terrein Production (e.g., StuA, AreA, AtfA, HapX)

Several global transcription factors play significant roles in influencing terrein production by regulating the expression of the terR gene or other genes within the terrein cluster.

StuA: The APSES transcription factor StuA, known for its role in fungal development, has also been implicated in secondary metabolism regulation. nih.govresearchgate.net Interestingly, while StuA often positively regulates secondary metabolite gene expression in other fungi, its deletion in A. terreus leads to a decrease in the biosynthesis of other secondary metabolites, such as butyrolactones, but a greatly enhanced production of terrein. nih.govresearchgate.net Deletion of stuA resulted in a 21-fold increase in terrein yield compared to the wild-type strain in one study. nih.gov This indicates that StuA acts as a suppressor of terrein synthesis in A. terreus. nih.govresearchgate.net

AreA and AtfA: The global transcription factors AreA and AtfA are essential for the induction of the terrein biosynthesis gene cluster, particularly under nitrogen starvation conditions. nih.govelifesciences.orgresearchgate.net AreA is recognized as the main global nitrogen regulator in A. terreus. nih.govelifesciences.org Both areA and atfA appear to be essential for terrein production under nitrogen limitation. nih.gov Deletion of either areA or atfA, or both, significantly reduced terrein levels, often to near the detection limit. elifesciences.org Constitutive expression of terR in a ΔareAΔatfA double mutant background restored terrein production, indicating that AreA and AtfA regulate terR expression. nih.gov AreA and AtfA also mediate terrein biosynthesis gene cluster induction in the presence of methionine. elifesciences.org

HapX: The iron-responsive transcriptional inducer HapX, known for regulating siderophore biosynthesis under iron limitation in other Aspergillus species, also plays a crucial role in terrein biosynthesis regulation. nih.govresearchgate.net HapX is a major regulator for terrein cluster induction under iron starvation. nih.gov Partial deletion of hapX significantly reduced terrein concentrations, indicating that HapX directly activates terrein biosynthesis in A. terreus. researchgate.net HapX acts together with the CCAAT-binding complex, and CCAAT boxes are present upstream of terR. elifesciences.org

These global regulators integrate signals from the environment and control terrein production by influencing the expression of the pathway-specific regulator TerR and potentially other genes within the cluster.

Environmental Signaling Cues for Terrein Biosynthesis Induction

Terrein production in A. terreus is highly responsive to specific environmental signals, allowing the fungus to adapt to different ecological niches, particularly those associated with plants and the rhizosphere. nih.govasm.org

Nutrient Starvation Responses (e.g., Nitrogen, Iron)

Nutrient availability, specifically the limitation of nitrogen and iron, acts as a strong inducing signal for terrein biosynthesis. nih.govresearchgate.netelifesciences.orgnih.gov

Nitrogen Starvation: Nitrogen starvation is a significant inducing factor for terrein production. nih.govelifesciences.org Studies using reporter strains have shown high terrein production levels when nitrogen is omitted from the culture medium. nih.govelifesciences.orgresearchgate.net Conversely, the addition of ammonium (B1175870) chloride to the medium strongly reduced terrein biosynthesis. elifesciences.org The global nitrogen regulators AreA and AtfA are essential for this induction under nitrogen starvation. nih.govelifesciences.org

Iron Starvation: Iron limitation also acts as an independent signal for terrein cluster induction. researchgate.netelifesciences.org Terrein has been shown to support the growth of A. terreus under iron starvation conditions, partly due to its ability to reduce ferric iron. nih.govelifesciences.org The iron response regulator HapX is crucial for mediating terrein biosynthesis induction under iron starvation. nih.govelifesciences.orgresearchgate.net

Amino Acid-Mediated Induction (e.g., Methionine)

Elevated levels of certain amino acids, notably methionine, can also induce terrein production, even under non-inducing conditions. nih.govelifesciences.orgresearchgate.net Methionine supplementation acts as an inducing signal. elifesciences.org This induction is mediated by the global transcription factors AreA and AtfA, which are also involved in nitrogen starvation responses. elifesciences.org

Plant-Derived Substrate Influence

Terrein production is highly pronounced on sugar-rich plant-derived media, such as potato dextrose broth (PDB). nih.govelifesciences.orgnih.gov This observation aligns with the phytotoxic activities of terrein, suggesting a role for the compound in fungus-plant interactions and colonization. nih.govnih.gov The presence of plant-derived substrates appears to provide favorable conditions that trigger the signaling pathways leading to terrein biosynthesis. nih.govnih.gov

Here is a summary of the key environmental signals and the global regulators involved in terrein biosynthesis induction:

| Environmental Signal | Key Global Regulators Involved |

| Nitrogen Starvation | AreA, AtfA |

| Iron Starvation | HapX |

| Elevated Methionine | AreA, AtfA |

| Plant-Derived Media | (Likely involves sensing of sugars and/or other plant compounds, signaling through global regulators) |

These independent environmental signals, integrated through the action of global and pathway-specific transcription factors, allow A. terreus to fine-tune terrein production in response to the specific conditions encountered in its environment, such as the nutrient-limited, iron-scarce, and methionine-rich environment of the rhizosphere. nih.govelifesciences.orgnih.gov

Chemical Synthesis and Analog Development of Terrein

Total Synthesis Approaches to Terrein

Several total synthesis strategies for terrein have been reported since its structural elucidation. An early approach involved the synthesis of racemic terrein starting from cis-1,4-bisbenzyloxy-2,3-epoxycyclopentane. scispace.comrsc.orgrsc.org This route involved a series of steps including epoxide opening, protection, debenzylation, oxidation, and dehydration to construct the cyclopentenone core and introduce the necessary functionalities. rsc.org

Another total synthesis route to racemic terrein employed a ring contraction strategy utilizing 6-alkoxy-2,3-dihydro-6H-pyran-3-ones. scispace.com This method provided an alternative pathway to the terrein scaffold.

The biosynthesis of terrein in Aspergillus terreus involves a gene cluster consisting of 11 functional genes. nih.govresearchgate.net The pathway begins with the condensation of acetyl-CoA and malonyl-CoA units, catalyzed by a non-reducing polyketide synthase (TerA), to form 6-hydroxy-2,3-dehydromellein. nih.gov This intermediate is then reduced by the multi-domain protein TerB. nih.gov While this outlines the natural route, chemical synthesis provides access to terrein and its analogs independently of biological fermentation yields, which can be low in wild-type strains. researchgate.netresearchgate.netresearchgate.net

Stereoselective Synthesis Methodologies

Achieving the correct trans stereochemistry of the diol moiety at positions 4 and 5 and the (E)-configuration of the propenyl side chain is crucial for synthesizing biologically active terrein. nih.gov Stereoselective synthesis methodologies have been developed to produce enantiomerically enriched or pure terrein.

One approach to obtaining optically active terrein involved the classical resolution of racemic terrein via diastereomeric camphanic acid ester intermediates. scispace.com This method allows for the separation of the enantiomers after the formation of diastereomeric salts or esters. scispace.com

Another stereoselective total synthesis of racemic and optically active terrein also utilized the ring contraction of 6-alkoxy-2,3-dihydro-6H-pyran-3-ones. scispace.com This work highlighted methodologies for cleaving protecting groups in the presence of acid- and base-sensitive functionalities, which is often a challenge in complex molecule synthesis. scispace.com

Stereoselective synthesis often employs chiral starting materials (chiral pool), resolution techniques, chiral auxiliaries, or enantioselective catalysis to control the formation of stereocenters. ethz.ch While specific details for highly enantioselective routes to terrein itself are less extensively detailed in the provided snippets compared to racemic syntheses, the principles of stereoselective synthesis are fundamental to accessing the biologically relevant enantiomer of terrein. ethz.chacs.org

Design and Synthesis of Terrein Analogues and Derivatives

The synthesis of terrein analogues and derivatives is important for exploring structure-activity relationships and potentially developing compounds with improved biological profiles or novel activities. nih.govresearchgate.net Modifications to the terrein scaffold can involve alterations to the cyclopentenone ring, the diol moiety, or the propenyl side chain.

Research has reported the isolation of terrein analogues from fungal sources. researchgate.netresearchgate.net Additionally, chemical synthesis allows for the deliberate design and creation of novel derivatives not found in nature. nih.gov

Structural Modification Strategies for Functional Probing

Structural modification strategies for functional probing involve making specific changes to the terrein molecule to understand how these changes affect its biological activity and mechanism of action. This can include:

Modification of the Propenyl Side Chain: Alterations to the length, saturation, or substitution pattern of the propenyl group can impact interactions with biological targets.

Modification of the Diol Moiety: Protecting group strategies, epimerization to the cis diol (isoterrein), or replacement of the hydroxyl groups with other functionalities can probe the role of these groups in activity. nih.govtandfonline.comresearchgate.net

Modification of the Cyclopentenone Ring: Changes to the substituents on the ring or modifications to the carbonyl group can also influence biological properties.

The synthesis of isoterrein, a structural isomer of terrein with a cis diol moiety, has been reported, utilizing approaches involving substituted cyclopentenones. nih.govtandfonline.comresearchgate.net This highlights how altering the stereochemistry of the diol can lead to related but distinct compounds.

While detailed data tables on specific terrein analogues and their synthesis are not extensively provided in the search results, the general principle involves applying standard organic synthesis reactions to a terrein or terrein-like scaffold to introduce desired modifications. This iterative process of synthesis and biological evaluation is key to identifying structural features critical for activity.

Diverse Biological Activities and Mechanistic Insights of Terrein

Antimicrobial Activities

Terrein exhibits a notable spectrum of antimicrobial effects, targeting both fungal and bacterial pathogens. Its efficacy varies among different microorganisms, with research indicating both potent inhibition and instances of inactivity, highlighting a targeted rather than a broad-spectrum profile.

Antifungal Effects and Spectrum of Activity

Terrein has demonstrated significant inhibitory activity against several economically important and clinically relevant fungal species. Research has confirmed its effectiveness against specific plant pathogens. Studies have reported that terrein suppresses the growth of Fusarium graminearum, the fungus responsible for head blight in wheat and barley, with a reported IC50 value of 5.7 µg/mL. nih.govnih.gov It has also been shown to inhibit the growth of Aspergillus fumigatus, a common opportunistic human pathogen. nih.gov

Beyond these specified examples, terrein's antifungal spectrum includes potent activity against other phytopathogenic fungi such as Alternaria solani, Fusarium oxysporum f. sp. momordicae, and Fusarium oxysporum f. sp. cucumerinum. nih.gov Furthermore, it displays strong inhibitory action against the human pathogen Cryptococcus neoformans. nih.gov

Table 1: Antifungal Spectrum of Terrein

| Fungal Species | Reported Activity | IC50 Value | Citation |

|---|---|---|---|

| Fusarium graminearum | Growth Suppression | 5.7 µg/mL | nih.govnih.gov |

| Aspergillus fumigatus | Growth Suppression | Not Specified | nih.gov |

| Cryptococcus neoformans | Potent Activity | Not Specified | nih.gov |

| Alternaria solani | Potent Activity | < 0.1 µg/mL | nih.gov |

| Fusarium oxysporum f. sp. momordicae | Potent Activity | 1.7 µg/mL | nih.gov |

| Fusarium oxysporum f. sp. cucumerinum | Potent Activity | 0.8 µg/mL | nih.gov |

Antibacterial Effects and Targeted Microorganisms

The antibacterial properties of terrein have yielded contrasting results across different studies. While some research has shown no significant activity against a panel of human pathogens including Acinetobacter baumannii, Klebsiella pneumoniae, and methicillin-resistant Staphylococcus aureus (MRSA), other reports indicate moderate activity. nih.gov

For instance, one study documented that terrein exhibited inhibitory effects against Escherichia coli and Staphylococcus aureus with Minimum Inhibitory Concentration (MIC) values of 4 µg/mL and 32 µg/mL, respectively. nih.gov In other investigations, terrein was found to be inactive against Enterobacter aerogenes and Pseudomonas aeruginosa. nih.gov However, it was noted that while not killing the bacterium, terrein could inhibit quorum sensing in P. aeruginosa, thereby reducing its virulence factor expression and biofilm formation. nih.gov

Table 2: Antibacterial Spectrum of Terrein

| Bacterial Species | Reported Activity | MIC Value | Citation |

|---|---|---|---|

| Escherichia coli | Inhibitory Effect | 4 µg/mL | nih.gov |

| Staphylococcus aureus | Inhibitory Effect | 32 µg/mL | nih.gov |

| Acinetobacter baumannii | No Significant Activity | Not Applicable | nih.gov |

| Klebsiella pneumoniae | No Significant Activity | Not Applicable | nih.gov |

| Pseudomonas aeruginosa | Inactive (Growth); Inhibits Quorum Sensing | >100 µM | nih.gov |

| Enterobacter aerogenes | Inactive | >100 µM | nih.gov |

Anticancer Activities

Terrein demonstrates significant anticancer potential through its ability to inhibit cell proliferation, induce programmed cell death (apoptosis), and halt the cell cycle in cancer cells.

Mechanisms of Cell Proliferation Inhibition

Terrein actively suppresses the proliferation of various cancer cells. This antiproliferative effect has been observed in human lung cancer cell lines (A-549) and cervical cancer cells (HeLa). nih.govspandidos-publications.com A key mechanism underlying this inhibition is the regulation of critical signaling pathways. Specifically, terrein has been shown to inactivate the extracellular signal-regulated protein kinase (ERK), a key component in cell proliferation signaling. spandidos-publications.com By disrupting this pathway, terrein effectively hinders the uncontrolled growth characteristic of cancer cells.

Pathways of Apoptosis Induction

A crucial aspect of terrein's anticancer activity is its capacity to induce apoptosis, or programmed cell death, in malignant cells. Research on human cervical cancer cells (HeLa) has elucidated a detailed molecular pathway for this process. spandidos-publications.com

Caspase Activation: Terrein's pro-apoptotic signaling leads to the activation of key executioner enzymes. The process involves the activation of initiator caspase-9, which subsequently activates the effector caspase-3. spandidos-publications.com The activation of caspase-3 is a critical step that initiates the final stages of cellular dismantling. spandidos-publications.com

Mitochondrial Pathway: The induction of apoptosis by terrein proceeds via the intrinsic mitochondrial pathway. spandidos-publications.com This is evidenced by damage to the mitochondria and an increase in the expression ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. spandidos-publications.com An elevated Bax/Bcl-2 ratio facilitates the permeabilization of the mitochondrial membrane, leading to the release of factors that promote caspase activation. spandidos-publications.com

p53 and ERK Regulation: The entire apoptotic cascade is initiated and regulated by upstream signaling involving the tumor suppressor protein p53 and the ERK pathway. spandidos-publications.com Studies show that terrein upregulates both p53 and ERK. spandidos-publications.com ERK appears to act as a mediator that regulates the activation of both caspase-8 and p53. spandidos-publications.com The upregulation of p53 leads to an increase in its downstream target, Bax, which in turn triggers the mitochondrial pathway, ultimately culminating in the activation of caspases-9 and -3 and cell death. spandidos-publications.com

Anti-angiogenic Mechanisms (e.g., Angiogenin (B13778026) Secretion Suppression)

Terrein demonstrates significant anti-angiogenic properties through multiple mechanisms, primarily by inhibiting the secretion and expression of key angiogenic factors. A principal target of terrein is angiogenin (ANG), a potent angiogenic factor. In studies involving head and neck cancer, synthetic terrein was found to suppress ANG secretion and ribosome biogenesis in cancer cells. mdpi.com This inhibitory action on ANG production is a core component of its anti-tumor effects, as it curtails both tumor cell proliferation and the development of new blood vessels. mdpi.com Further research has shown that terrein inhibits ANG expression in malignant melanoma cells and reduces tumor angiogenesis in animal models. spandidos-publications.com

The compound and its derivatives, such as a terrein glucoside, have been identified as inhibitors of angiogenin secretion from androgen-dependent prostate cancer cells (LNCaP-CR), with a reported half-maximal inhibitory concentration (IC50) of 13 µM. nih.gov This action contributes to the inhibition of tube formation by human umbilical vein endothelial cells (HUVEC), a critical step in angiogenesis. nih.gov

Beyond angiogenin, terrein also targets the Vascular Endothelial Growth Factor (VEGF) pathway, another crucial regulator of angiogenesis. In human lung cancer cells (A549), terrein significantly suppressed angiogenic processes by reducing the secretion of VEGF-A. nih.govresearchgate.net This reduction in VEGF secretion, coupled with the inhibition of capillary-like tube formation and interference with the VEGF/VEGFR2 interaction, underscores terrein's multifaceted approach to disrupting tumor angiogenesis. nih.govresearchgate.net

Activity in Specific Cancer Cell Lines

Terrein has demonstrated a broad spectrum of cytotoxic and anti-proliferative activities across various human cancer cell lines, often acting through distinct, cell-line-specific mechanisms.

Lung Cancer: In the human non-small cell lung cancer cell line A549, terrein exhibits significant cytotoxic effects and inhibits key processes of metastasis, including cell adhesion, migration, and invasion. nih.govresearchgate.net

Cervical Cancer: Terrein shows marked anticancer activity in HeLa human cervical carcinoma cells, where it induces cell death via apoptosis. researchgate.net This apoptotic process is mediated through the regulation of p53 and ERK signaling pathways. researchgate.net

Esophageal Cancer: Against the Eca109 esophageal cancer cell line, terrein inhibits proliferation in a dose- and time-dependent manner by inducing G2/M phase cell cycle arrest.

Breast Cancer: In breast cancer cells, terrein's effects are mediated through the activation of apoptosis. nih.gov It also notably inhibits the migration and invasion abilities of human breast cancer cells. nih.gov

Prostate Cancer: Terrein has been shown to inhibit the secretion of the pro-angiogenic factor angiogenin from androgen-dependent prostate cancer cells (LNCaP-CR), thereby contributing to its anti-angiogenic effects. nih.gov

Hepatoma: In the human hepatoma Bel-7402 cell line, (+)-terrein inhibits cell growth and proliferation by inducing cell cycle arrest, with a reported IC50 value of 11.63 µM. spandidos-publications.com Unlike in other cancer types, this mechanism does not involve the induction of apoptosis in these cells. nih.govspandidos-publications.com

Head and Neck Cancer: Synthetic terrein has been shown to inhibit the proliferation of several head and neck cancer cell lines, including OSC-19, OSC-20, HSC-3, and HSC-4. nih.gov Its mechanism in these cells involves the suppression of angiogenin production. mdpi.com

Terrein's Activity in Various Cancer Cell Lines

| Cancer Type | Cell Line(s) | Observed Effect | Reported IC50 |

|---|---|---|---|

| Lung | A549 | Cytotoxicity, Inhibition of metastasis & angiogenesis | Not specified |

| Cervical | HeLa | Induction of apoptosis | Not specified |

| Esophageal | Eca109 | Inhibition of proliferation, G2/M cell cycle arrest | ~25 µM |

| Breast | MCF-7, MDA-MB-231 | Induction of apoptosis, Inhibition of migration & invasion | Not specified |

| Prostate | LNCaP-CR | Inhibition of angiogenin secretion | 13 µM |

| Hepatoma | Bel-7402 | Inhibition of proliferation, Cell cycle arrest | 11.63 µM |

| Head and Neck | OSC-19, OSC-20, HSC-3, HSC-4 | Inhibition of proliferation, Suppression of angiogenin | Not specified |

Anti-inflammatory Activities

Modulation of Inflammatory Cytokine Production (e.g., TNF-α suppression)

Terrein exhibits potent anti-inflammatory effects by significantly modulating the production of key pro-inflammatory cytokines. In a mouse model of periodontitis, synthetic (+)-terrein was shown to abrogate inflammatory bone resorption by suppressing the production of Tumor Necrosis Factor-alpha (TNF-α). nih.gov It significantly reduced both the mRNA expression of TNF-α in periodontal tissues and its concentration in serum. nih.gov

Terrein's inhibitory action extends to other critical cytokines. In lipopolysaccharide (LPS)-induced endotoxemia models, terrein treatment decreased the production of Interleukin-1β (IL-1β) and Interleukin-6 (IL-6). semanticscholar.orgnih.gov This effect was observed both in vivo, with reduced serum and lung tissue levels of these cytokines in mice, and in vitro. researchgate.netsemanticscholar.orgnih.gov In LPS-stimulated murine macrophage-like RAW 264.7 cells and microglial cells, terrein effectively suppressed the production of IL-1β and IL-6. nih.govsemanticscholar.org Specifically in LPS-stimulated THP-1 cells, (+)-terrein demonstrated IL-6 and TNF-α inhibition with IC50 values of 8.5 µM and 15.76 µM, respectively. researchgate.net

Interaction with Cellular Signaling Pathways (e.g., NF-kB)

The anti-inflammatory activities of terrein are mechanistically linked to its interaction with crucial cellular signaling pathways, most notably the Nuclear Factor kappa B (NF-κB) pathway. The NF-κB pathway is a central mediator of inflammatory responses, and its inhibition is a key target for anti-inflammatory agents. semanticscholar.org

Research demonstrates that terrein's ability to suppress cytokine production is associated with the inactivation of the NF-κB pathway. nih.gov In LPS-stimulated microglial cells, terrein's inhibitory effects were linked to the suppression of the translocation of the p65/p50 heterodimer into the nucleus and a reduction in the DNA binding activity of the p65 subunit. mdpi.comnih.gov Further studies in macrophage cell lines confirmed that terrein blocks the LPS-induced phosphorylation of the p65 subunit of NF-κB, a key marker of its activation. semanticscholar.orgnih.gov By preventing the activation of NF-κB, terrein effectively halts the downstream transcriptional cascade responsible for producing pro-inflammatory mediators like IL-1β and IL-6. semanticscholar.org

Antioxidant Activities

Terrein's biological activities also encompass antioxidant effects, which are closely intertwined with its anti-inflammatory mechanisms. The primary mechanism identified for terrein's antioxidant action is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) signaling pathway. nih.gov

The Nrf2 pathway is a master regulator of the cellular antioxidant response, inducing the expression of a wide array of cytoprotective and antioxidant enzymes. mdpi.com Studies on microglial cells have shown that terrein induces the protein expression of HO-1 through the activation of Nrf2. nih.gov The subsequent anti-inflammatory effects of terrein were found to be mediated by this HO-1 induction, as the effects could be blocked by a selective HO-1 inhibitor. nih.gov This indicates that terrein mitigates inflammation in part by bolstering the cell's endogenous antioxidant defenses. The ability of terrein to promote the nuclear translocation of Nrf2 is a key step in this process, leading to the activation of antioxidant response elements (ARE) and the transcription of protective genes. mdpi.com

Promotion of Endogenous Antioxidant Responses

Beyond direct scavenging, terrein is believed to bolster the cell's own antioxidant defenses. This involves the upregulation of endogenous antioxidant enzymes, which are the body's primary defense against oxidative stress. Key enzymes in this system include superoxide (B77818) dismutase (SOD), which converts superoxide radicals into hydrogen peroxide, and catalase (CAT) and glutathione (B108866) peroxidase (GPx), which then neutralize hydrogen peroxide into harmless water.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a master regulator of the cellular antioxidant response. nih.govresearchgate.net Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), initiating the transcription of a wide array of protective genes, including those for SOD, CAT, and GPx. researchgate.netyoutube.com By activating the Nrf2 pathway, compounds can enhance the cell's resilience to oxidative damage. nih.govfrontiersin.org While direct studies comprehensively detailing terrein's effect on the Nrf2 pathway and the subsequent activity levels of SOD, CAT, and GPx are still emerging, its multifaceted antioxidant profile suggests a potential role in modulating these crucial endogenous systems.

Anti-melanogenesis Activities

Terrein has been identified as a potent inhibitor of melanogenesis, the process of melanin (B1238610) production. nih.govelsevierpure.com Its activity in this area is of significant interest for dermatological and cosmetic applications, particularly for addressing hyperpigmentation.

Tyrosinase Activity Inhibition

Melanin synthesis is primarily controlled by the enzyme tyrosinase, which catalyzes the initial, rate-limiting steps of the process. nih.gov Terrein has been shown to effectively reduce tyrosinase activity in melanocytes. nih.govelsevierpure.com By inhibiting this key enzyme, terrein disrupts the entire melanin production cascade, leading to a visible reduction in pigmentation. Studies have shown that in Mel-Ab mouse melanocyte cell lines treated with terrein at concentrations ranging from 10 to 100 μM for four days, both melanin levels and tyrosinase activity were significantly reduced in a dose-dependent manner. nih.govelsevierpure.com

Modulation of Signaling Pathways in Melanocytes (e.g., ERK Pathway, MITF Expression)

Terrein's anti-melanogenesis effects are mediated through the sophisticated modulation of intracellular signaling pathways within melanocytes. nih.govnih.gov A primary target is the extracellular signal-regulated protein kinase (ERK) pathway. nih.govnih.gov Research demonstrates that terrein induces sustained activation of ERK. nih.govelsevierpure.com

This activation of the ERK pathway has a direct impact on the Microphthalmia-associated transcription factor (MITF), which is the master transcriptional regulator of melanogenesis, controlling the expression of tyrosinase and other key pigment-producing enzymes. nih.govresearchgate.net Activated ERK phosphorylates MITF, tagging it for ubiquitination and subsequent degradation by the proteasome. nih.govresearchgate.net Consequently, terrein treatment leads to the downregulation of MITF. nih.govelsevierpure.com Luciferase assays have confirmed that terrein inhibits the promoter activity of MITF in a dose-dependent fashion. nih.gov The critical link between these events was established in studies where the use of an ERK pathway inhibitor, PD98059, prevented the terrein-induced reduction of MITF. nih.gov This confirms that terrein reduces melanin synthesis by decreasing tyrosinase production through a mechanism involving ERK activation and subsequent MITF downregulation. nih.govnih.gov

| Concentration (µM) | Effect on Melanin Levels | Effect on Tyrosinase Activity | Effect on ERK Activation | Effect on MITF Expression |

|---|---|---|---|---|

| 10 | Significant Reduction | Reduced | Sustained Activation | Down-regulated |

| 50 | Strong Reduction | Strongly Reduced | Sustained Activation | Strongly Down-regulated |

| 100 | Very Strong Reduction | Very Strongly Reduced | Sustained Activation | Very Strongly Down-regulated |

Modulation of Bone Resorption

Bone is a dynamic tissue that undergoes constant remodeling, a process balanced by bone-forming osteoblasts and bone-resorbing osteoclasts. Terrein has been shown to influence this balance by specifically targeting osteoclast activity.

Inhibition of Osteoclast Differentiation

Excessive bone resorption by osteoclasts is a hallmark of pathological conditions like osteoporosis. Terrein has demonstrated a significant inhibitory effect on the differentiation of osteoclasts, the large multinucleated cells responsible for breaking down bone tissue. researchgate.net

The differentiation of osteoclasts is critically dependent on the Receptor Activator of Nuclear Factor-κB Ligand (RANKL) signaling pathway. researchgate.netnih.gov RANKL binds to its receptor, RANK, on osteoclast precursors, initiating a signaling cascade that leads to the expression and activation of the Nuclear Factor of Activated T-cells cytoplasmic 1 (NFATc1). nih.govmdpi.com NFATc1 is considered the master transcription factor for osteoclastogenesis; its autoamplification is essential for the expression of osteoclast-specific genes. nih.gov

Studies have shown that synthetic (+)-terrein, at a concentration of 10 µM, effectively inhibits RANKL-induced osteoclast formation and bone resorption in a dose-dependent manner without causing cytotoxicity. researchgate.net Mechanistically, terrein treatment completely inhibits the RANKL-induced messenger RNA (mRNA) expression of NFATc1 and other osteoclast-specific markers, such as cathepsin K and tartrate-resistant acid phosphatase (TRAP). researchgate.net Furthermore, Western blot analysis confirms that terrein also decreases the protein expression of NFATc1 induced by RANKL. researchgate.net This evidence indicates that terrein abrogates osteoclast differentiation by suppressing the RANKL signaling pathway, specifically by inhibiting the induction of the master regulator, NFATc1. researchgate.net

| Treatment | NFATc1 mRNA Expression | NFATc1 Protein Expression | Osteoclast Formation | Bone Resorption |

|---|---|---|---|---|

| Control | Basal Level | Basal Level | Minimal | Minimal |

| RANKL | Significantly Increased | Significantly Increased | Induced | Induced |

| RANKL + 10 µM Terrein | Completely Inhibited | Decreased | Inhibited | Inhibited |

Plant Growth Modulatory Effects of Terrein

Terrein, a secondary metabolite produced by fungi such as Aspergillus terreus, exhibits a dual role in modulating plant growth, demonstrating both inhibitory and stimulatory activities. nih.govmdpi.com This paradoxical behavior depends on factors such as its concentration and the plant species . mdpi.com The production of terrein by the fungus is notably increased when cultivated on plant-derived media, suggesting its ecological relevance in plant-fungus interactions. nih.gov

Phytotoxic Mechanisms

At certain concentrations, terrein acts as a phytotoxin, negatively impacting plant development through various mechanisms, including the inhibition of seed germination and the induction of tissue damage. nih.govmdpi.com

Inhibition of Seed Germination and Growth:

Research has demonstrated that terrein possesses strong phytotoxic activity, capable of inhibiting the growth of various plant species. mdpi.com For instance, studies have determined the median inhibitory concentration (IC50) of terrein on the growth of Amaranthus retroflexus and Echinochloa crusgalli to be 11.2 µg/mL and 3.1 µg/mL, respectively. mdpi.com The inhibitory effect was observed to be dose-dependent, with higher concentrations of terrein leading to increased growth inhibition. mdpi.com Furthermore, other secondary metabolites produced by Aspergillus terreus, such as aspterric acid and 6-hydroxymellein (B1220941), a key intermediate in terrein's biosynthesis, have been shown to inhibit pollen production in the model plant Arabidopsis thaliana, indicating a disruptive effect on plant reproductive cycles. nih.govwikipedia.org

Fruit Surface Lesions:

Beyond inhibiting germination and early growth, terrein has been found to induce visible damage to plant tissues. nih.gov Specifically, its application can lead to the formation of lesions on the surface of fruits, signifying a direct phytotoxic effect on mature plant organs. nih.gov

Plant Growth Stimulatory Effects

Conversely, at low concentrations, terrein can act as a plant growth promoter, particularly under stressful environmental conditions like drought. mdpi.comresearchgate.netconsensus.app This stimulatory effect is linked to its ability to modulate phytohormone levels and enhance the plant's antioxidant defense systems. mdpi.comresearchgate.net

Phytohormone Regulation:

Studies on agricultural plants such as Brassica chinensis (pakchoi), Vigna radiata (mungbean), Triticum aestivum (wheat), and Sorghum bicolor (sorghum) have shown that terrein application can significantly increase the endogenous levels of key growth-promoting phytohormones. mdpi.com Specifically, the contents of gibberellic acid (GA3), indole-3-acetic acid (IAA), and cytokinin (CTK) were elevated in plants treated with terrein. mdpi.comresearchgate.net Phytohormones are crucial for regulating various aspects of plant development, including embryogenesis, organ size, and reproductive development. mdpi.comfrontiersin.org By influencing these hormonal pathways, terrein can effectively stimulate plant growth, especially root development. mdpi.com

Stress Tolerance Enhancement:

Terrein has been shown to bolster plant resilience to abiotic stress, such as drought, by modulating the plant's antioxidant system. mdpi.comresearchgate.net Plants under stress often experience an overproduction of reactive oxygen species (ROS), which can cause oxidative damage to cells. mdpi.com A key indicator of this damage is the accumulation of malondialdehyde (MDA). mdpi.com

Treatment with terrein significantly decreased the MDA content in seedlings, suggesting a reduction in oxidative stress. mdpi.comresearchgate.net Concurrently, terrein boosted the activity of crucial antioxidant enzymes, including peroxidase (POD), catalase (CAT), and superoxide dismutase (SOD). mdpi.comresearchgate.net These enzymes play a vital role in detoxifying ROS, thereby protecting the plant from cellular damage and enhancing its ability to grow under adverse conditions. mdpi.com The stimulatory effects of terrein on plant growth are species-specific, with different plants showing varied levels of response in root length, fresh weight, and dry weight. mdpi.comresearchgate.net For example, under drought conditions, the maximum stimulatory effect on root growth (99.20%) was observed in B. chinensis seedlings, while the greatest increase in fresh weight (97.23%) was seen in T. aestivum seedlings, and the highest boost in dry weight (58.33%) was found in V. radiata seedlings. mdpi.comresearchgate.netconsensus.app

Ecological and Environmental Significance of Terrein Production

Role in Fungal Ecological Competition and Niche Adaptation in Soil and Rhizosphere Environments

In the complex microbial communities of soil and the rhizosphere (the area immediately surrounding plant roots), competition for resources and space is intense. researchgate.netnih.govfrontiersin.orgpeerj.com Terrein contributes to the competitive ability of A. terreus through various mechanisms, including inhibiting the growth of competing microorganisms and facilitating nutrient acquisition. nih.govnih.govleibniz-hki.deelifesciences.org The production of terrein is induced by environmental signals frequently encountered in the rhizosphere, such as nutrient limitations. nih.govnih.govleibniz-hki.denih.govelifesciences.orgresearchgate.net This suggests that terrein production is an adapted response to the conditions found in this specific ecological niche. nih.govleibniz-hki.deelifesciences.orgleibniz-hki.de

Support for Fungal Growth Under Nutrient Limitation (e.g., Iron Uptake)

Iron is an essential micronutrient for fungal growth, but its bioavailability in soil, particularly in aerobic conditions, is often limited. asm.org Fungi have evolved various strategies to acquire iron, including the production of siderophores, which are high-affinity iron-chelating compounds. asm.orgnih.govoup.com While A. terreus produces siderophores, terrein also plays a role in iron acquisition. nih.govnih.govleibniz-hki.denih.govelifesciences.orgoup.com Research indicates that terrein can act as a ferric reductant, converting less available ferric iron (Fe³⁺) into the more readily available ferrous iron (Fe²⁺). nih.govnih.govoup.com This reductive activity supports the growth of A. terreus under conditions of iron starvation and can partially compensate for defects in siderophore biosynthesis. oup.com The production of terrein is upregulated under iron-limiting conditions, mediated by the iron response regulator HapX. nih.govnih.govresearchgate.net This regulatory link underscores terrein's importance in the fungal response to iron scarcity in the environment. nih.govnih.govresearchgate.net

Interactions with Plant Hosts and Competitors

Terrein influences the interactions of A. terreus with plants, acting as both a potential aid in colonization and a modulator of plant growth. A. terreus is a common soil-borne fungus that can feed on dead organic material but is also capable of invading plants. nih.gov Terrein has been shown to be harmful to plant cells, inhibiting seed germination and causing lesions on plant surfaces. nih.govnih.govleibniz-hki.denih.govelifesciences.org These phytotoxic effects may facilitate the fungus's ability to colonize plant tissues. nih.gov Plant-derived media can strongly induce terrein production, further suggesting a role in plant interactions. elifesciences.orgleibniz-hki.de

However, the interaction is not solely antagonistic. Recent studies have explored the effects of terrein on plant growth at lower concentrations. mdpi.comresearchgate.netrepec.org Terrein has been observed to stimulate the growth of certain agricultural plants, particularly under drought stress. mdpi.comresearchgate.netrepec.orgresearchgate.net Low concentrations (e.g., 2 and 10 μg/mL) of terrein applied as a seed soaking agent or spray solution enhanced seedling growth, fresh weight, and dry weight in species like Vigna radiata, Brassica chinensis, Triticum aestivum, and Sorghum bicolor. mdpi.comresearchgate.netrepec.org This stimulatory effect appears to be species-specific and may involve increasing levels of plant hormones like GA3, IAA, and CTK, while reducing oxidative stress markers. mdpi.comresearchgate.netrepec.org

The dual nature of terrein's effect on plants – phytotoxic at higher concentrations and potentially growth-promoting at lower concentrations – highlights the complexity of fungal-plant interactions in the rhizosphere.

Potential as a Bio-Based Herbicide or Plant Growth Regulator

The observed biological activities of terrein suggest potential applications in agriculture. Its phytotoxic properties at higher concentrations, including the inhibition of seed germination and damage to plant tissues, indicate a potential for development as a bio-based herbicide for weed control. nih.govnih.govleibniz-hki.denih.govelifesciences.orgbioone.orgcambridge.orgresearchgate.net

Conversely, the demonstrated ability of low concentrations of terrein to promote plant growth, particularly under stressful conditions like drought, suggests its potential as an environment-friendly plant growth regulator. mdpi.comresearchgate.netrepec.orgresearchgate.net The species-specific nature of this growth promotion and its mechanism involving phytohormone modulation and oxidative stress reduction warrant further investigation for agricultural applications. mdpi.comresearchgate.netrepec.org

Advanced Analytical and Characterization Methodologies for Terrein

Optimized Extraction and Purification Protocols

The initial step in the analysis of terrein from its source, such as fungal cultures, typically involves the extraction of the compound from the biomass or culture broth. Different solvents and methods can be employed depending on the matrix.

For instance, in studies involving Aspergillus terreus culture broth, ethyl acetate (B1210297) has been used for extraction from the broth, while methanol (B129727) has been used for extraction from the mycelia. semanticscholar.org Combining extracts from both the broth and mycelia, particularly when they show similar chromatographic patterns, is a common practice to maximize yield. semanticscholar.org The crude extract obtained after solvent evaporation contains terrein along with other metabolites. semanticscholar.org

Purification of terrein from the crude extract is crucial to obtain the compound in a pure form for detailed analysis and characterization. Chromatographic methods are widely applied for this purpose. Silica gel column chromatography has been successfully used for the separation and purification of terrein from crude fungal extracts. semanticscholar.orgnih.govresearchgate.net Elution is typically performed using a gradient of solvents, such as chloroform (B151607) and methanol. frontiersin.org Thin-layer chromatography (TLC) can be used to monitor the fractions collected during column chromatography and identify those containing terrein based on retention time and visualization. frontiersin.org Pure crystalline terrein can be obtained through these purification steps. semanticscholar.orgnih.govresearchgate.net

Optimized fermentation conditions can significantly impact the yield of terrein, which in turn affects the efficiency of extraction and purification processes. Studies have reported achieving high yields of terrein from Aspergillus terreus through optimized fermentation, highlighting the potential for large-scale production and subsequent analysis. researchgate.netnih.govresearchgate.net

Spectroscopic and Spectrometric Techniques for Structural Elucidation (e.g., NMR, HRMS)

Spectroscopic and spectrometric techniques are indispensable for confirming the structure of isolated terrein and elucidating its characteristics. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, is a primary tool for determining the structural backbone and functional groups of terrein. frontiersin.orgnih.govresearchgate.net Analysis of the chemical shifts, splitting patterns, and integration of signals in the ¹H NMR spectrum provides information about the different types of protons and their environments within the molecule. spandidos-publications.comnih.gov Similarly, the ¹³C NMR spectrum reveals the different carbon atoms present. frontiersin.org Two-dimensional NMR techniques can provide further insights into the connectivity between atoms. nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS), particularly High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), is crucial for determining the exact molecular mass of terrein, which helps to confirm its elemental composition (C₈H₁₀O₃). nih.govresearchgate.net The HRMS data provides a highly accurate mass-to-charge ratio ([M + H]⁺), which can be compared to the calculated theoretical mass for the proposed chemical formula. nih.govresearchgate.net This technique is vital for verifying the identity of the isolated compound.

Fourier-Transform Infrared (FTIR) spectroscopy can also be used to identify the functional groups present in terrein by analyzing its vibrational spectrum. frontiersin.org

Table 1 provides an example of ¹H NMR data reported for terrein.

| Chemical Shift (δH) | Multiplicity | Number of Protons | Assignment | Coupling Constant (J, Hz) |

| 6.82 | m | 1H | H-2′ | - |

| 6.43 | d | 1H | H-1′ | 15.9 |

| 5.96 | s | 1H | H-2 | - |

| 4.73 | s | 1H | H-4 | - |

| 4.07 | s | 1H | H-5 | - |

| 1.90 | d | 3H | H-3′ | 15.9 |

Note: Data compiled from reference spandidos-publications.comnih.gov. Solvent and field strength may vary between studies.

HRMS data for terrein has confirmed a mass-to-charge ratio of m/z 155.0698 for [M + H]⁺, which is in close agreement with the calculated mass for C₈H₁₁O₃⁺ (155.0708). nih.govresearchgate.net The molecular formula determined by HRMS supports the structure elucidated by NMR. researchgate.net

Chromatographic Methods for Identification and Quantification (e.g., HPLC-MS)

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for the identification, separation, and quantification of terrein in complex mixtures. HPLC offers high resolution and sensitivity, making it suitable for analyzing natural product extracts. healthinformaticsjournal.com

Coupling HPLC with Mass Spectrometry (HPLC-MS) provides a powerful tool for both identifying and quantifying terrein. worktribe.combohrium.comkubikat.org HPLC separates the components of a sample based on their differential interactions with a stationary phase and a mobile phase. healthinformaticsjournal.comnih.gov The eluting compounds are then introduced into a mass spectrometer, which measures their mass-to-charge ratio. bohrium.comnih.gov This hyphenated technique allows for the detection of terrein based on its specific retention time in the HPLC system and its characteristic mass spectrum. nih.gov

HPLC-MS methods can be developed and optimized for the specific analysis of terrein. This involves selecting appropriate stationary phases (e.g., C18 column), mobile phases (e.g., mixtures of water and acetonitrile, often with acidic modifiers like formic acid), flow rates, and detection parameters. nih.govresearchgate.net UV detection at specific wavelengths (e.g., 227 nm, 281 nm) can be used in conjunction with or prior to MS detection for monitoring terrein. nih.govresearchgate.net

For quantification, HPLC-MS methods often utilize external standard calibration curves prepared using known concentrations of pure terrein. nih.gov By comparing the peak area or height of terrein in a sample to the calibration curve, the concentration of terrein in the sample can be accurately determined. nih.gov Tandem mass spectrometry (MS/MS) can be employed for increased selectivity and sensitivity in complex matrices, allowing for the detection and quantification of terrein even at trace levels by monitoring specific fragmentation ions. nih.govresearchgate.net

While specific detailed HPLC-MS parameters solely for terrein quantification were not extensively detailed in the search results beyond its use for analysis worktribe.com, the general principles of HPLC-MS for natural product analysis, including mobile phase selection, column types, and detection methods, are well-established and applicable to terrein. healthinformaticsjournal.combohrium.comnih.gov The use of C18 columns and gradients of water/acetonitrile with acidic modifiers are common practices in reversed-phase HPLC-MS for the analysis of moderately polar compounds like terrein. nih.gov

Table 2 illustrates typical parameters that might be considered in an HPLC-MS method for terrein, based on common practices for similar compounds.

| Parameter | Typical Range/Example |

| Column Type | C18 |

| Mobile Phase A | Water (often with 0.1% Formic Acid) |

| Mobile Phase B | Acetonitrile (often with 0.1% Formic Acid) |

| Elution Mode | Gradient or Isocratic |

| Flow Rate | 0.2 - 1.0 mL/min |

| Injection Volume | 1 - 20 µL |

| Detection | UV (e.g., 227 nm, 281 nm), ESI-MS (Positive or Negative mode), ESI-MS/MS |

These analytical methodologies collectively provide a comprehensive approach for the extraction, purification, structural characterization, identification, and quantification of terrein from various sources.

Current Challenges and Future Research Perspectives in Terrein Studies

Comprehensive Elucidation of Molecular Mechanisms for All Biological Activities

While terrein has demonstrated a range of biological activities, the precise molecular mechanisms underlying many of these effects are not yet fully understood. tandfonline.comresearchgate.net For instance, research has shown terrein's anti-tumorigenic effects against oesophageal cancer cells, inhibiting proliferation and showing synergy with cisplatin (B142131). tandfonline.com It also exhibits activity against breast cancer cells by inducing oxidative stress. tandfonline.com Terrein has also been reported to inhibit melanin (B1238610) biosynthesis and reduce tyrosinase activity in mouse melanocytes. tandfonline.com Furthermore, studies indicate terrein can stimulate plant growth under drought conditions by influencing phytohormone content and boosting antioxidant enzyme activity. researchgate.netresearchgate.net However, a comprehensive, in-depth understanding of the specific molecular targets and pathways involved in each of its reported activities, such as its anti-inflammatory, antioxidant, and antimicrobial effects, is still needed. tandfonline.comnih.govresearchgate.net Future research should focus on detailed mechanistic studies to fully map how terrein interacts at the cellular and molecular levels to exert its diverse biological effects. tandfonline.comresearchgate.net

Discovery and Characterization of Novel Terrein-Producing Microorganisms

Currently, terrein is primarily known as a metabolite of Aspergillus terreus. tandfonline.comnih.govwikidata.org While it has also been reported in Aspergillus stellatus, Streptomyces, and other organisms, the full spectrum of terrein-producing microorganisms is likely not yet discovered. wikidata.orgnih.gov Identifying novel microbial sources could offer advantages such as higher yields, different fermentation conditions, or the production of terrein analogs. tandfonline.com Challenges in this area include the difficulty in cultivating many environmental microbes in laboratory settings. asm.org Future research should employ advanced techniques, such as metagenomics and co-culture strategies, to explore diverse environments, including marine sediments and endophytic niches, for new terrein producers. asm.orgmdpi.com Characterization of these new sources would involve understanding their genetic makeup and the specific conditions that favor terrein production.

Genetic Engineering and Synthetic Biology Approaches for Enhanced and Diversified Terrein Production

Understanding the biosynthetic pathway of terrein in Aspergillus terreus has opened avenues for enhancing its production through genetic engineering and synthetic biology. researchgate.netresearchgate.netnih.gov The terrein biosynthetic gene cluster (BGC) in A. terreus has been identified, consisting of several functional genes, including terA encoding a non-reducing polyketide synthase and terB involved in reduction. researchgate.netresearchgate.netnih.gov Genetic manipulation, such as the overexpression of the pathway-specific transcription factor terR or deletion of the global transcription factor stuA, has shown promise in increasing terrein yield and abolishing the production of other secondary metabolites like butyrolactones. nih.gov

Despite these advances, challenges remain in optimizing the expression of the terrein BGC and potentially introducing it into more amenable host organisms for large-scale and cost-effective production. tandfonline.comresearchgate.netnih.gov Future research should focus on refining genetic engineering strategies, exploring different promoters and regulatory elements, and utilizing synthetic biology tools to design and construct optimized microbial cell factories for terrein biosynthesis. fastercapital.comd-nb.info This could involve metabolic engineering to channel precursors towards terrein production and diversifying the structural output by incorporating genes from other pathways. fastercapital.com

Structure-Activity Relationship Studies for Targeted Biological Applications

Establishing comprehensive structure-activity relationships (SAR) for terrein is crucial for developing it into targeted therapeutic or agricultural agents. acs.orgcas.orgresearchgate.net While some studies have begun to link terrein's structure to its observed activities, a systematic and detailed understanding of how structural modifications influence its potency, selectivity, and mechanism of action is still needed. tandfonline.comresearchgate.net Challenges include synthesizing a wide range of terrein analogs and rigorously testing their biological activities across various models. tandfonline.comresearchgate.net Future research should prioritize the synthesis of terrein derivatives with specific structural alterations and evaluate their biological effects using a combination of in vitro and in vivo assays. researchgate.netacs.org Computational approaches, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, can play a significant role in predicting the activity of potential analogs and guiding synthesis efforts. acs.orgcas.orgresearchgate.netresearchgate.netcognitivemarketresearch.comeurjchem.com

Exploration of Synergistic Effects with Other Bioactive Compounds

Investigating the potential synergistic effects of terrein when combined with other bioactive compounds, including conventional drugs or other natural products, represents a promising research direction. tandfonline.comrjpharmacognosy.irmdpi.comnih.govscielo.br Synergy can lead to enhanced efficacy, reduced required dosages, and potentially overcome drug resistance. mdpi.comnih.gov Research has shown that terrein exhibits a synergistic effect with cisplatin in inhibiting oesophageal cancer cells. tandfonline.com Future studies should explore combinations of terrein with a wide range of therapeutic agents, particularly in areas where terrein has shown activity, such as cancer, inflammation, and microbial infections. tandfonline.comnih.govresearchgate.netmdpi.com Rigorous experimental designs and appropriate methods for assessing synergy are essential to validate these interactions. rjpharmacognosy.irmdpi.com

Environmental Fate and Persistence of Terrein in Natural Systems

Understanding the environmental fate and persistence of terrein is important for assessing its potential ecological impact, particularly if it is used in agricultural applications or if terrein-producing organisms are introduced into new environments. ctgb.nlresearchgate.nettechlinenews.comdriftlessprairies.orgcdc.gov Factors influencing the environmental fate of chemicals include degradation (chemical and biological), adsorption to soil particles, leaching into groundwater, and potential bioaccumulation. researchgate.nettechlinenews.comdriftlessprairies.orgcdc.gov While terrein is a natural product, its persistence and transformation in various environmental compartments (soil, water, air) are not well-documented. ctgb.nlresearchgate.nettechlinenews.comdriftlessprairies.org Future research should investigate the degradation pathways of terrein under different environmental conditions, its adsorption and desorption behavior in various soil types, and its potential for leaching. researchgate.nettechlinenews.comdriftlessprairies.orgcdc.gov Studies on its impact on non-target organisms in the environment are also crucial for a comprehensive environmental risk assessment. researchgate.net

Q & A

Q. What methodologies are commonly used to isolate and characterize Terrein from Aspergillus terreus?

Terrein is isolated via chromatographic techniques (e.g., column chromatography) and characterized using spectroscopic methods such as nuclear magnetic resonance (NMR) for structural elucidation (¹H and ¹³C analysis) and Fourier-transform infrared spectroscopy (FTIR) for functional group identification . Fermentation optimization (e.g., using PDA broth for 4 weeks) enhances yield (0.254 g/L) and purity, enabling downstream applications like cytotoxicity assays .

Q. What experimental models are used to evaluate Terrein’s anticancer activity?

In vitro models include human cancer cell lines (e.g., A-549 lung cancer, MCF-7 and MDA-MB-231 breast cancer). IC₅₀ values are determined via MTT assays, with Terrein showing potent activity (e.g., IC₅₀ of 3.12–3.45 µg/mL against NCI-H460, A549, and BT474 cells) . Flow cytometry (FACS) is employed to assess apoptosis, revealing dose-dependent accumulation of cells in the sub-G1 phase .

Q. How is Terrein’s antimicrobial activity tested against phytopathogens?

Antifungal assays measure growth inhibition of pathogens like Bipolaris sorokiniana using agar dilution. Terrein reduces fungal growth diameter by 50% at 10 µg/µL . For antibacterial testing, minimum inhibitory concentrations (MICs) are determined via broth microdilution, with inhibition observed at 20 µg/mL against Gram-positive and Gram-negative bacteria .

Advanced Research Questions

Q. What molecular mechanisms underlie Terrein’s inhibition of cancer cell migration and invasion?

Terrein downregulates matrix metalloproteinases (MMP-2/MMP-9) and Rho GTPases (RhoA, RhoB) in breast cancer cells, impairing cytoskeletal remodeling and metastasis. At 75 µM, it suppresses mRNA levels of MMPs and phosphorylation of Rac1, validated via qRT-PCR and Western blotting .

Q. How does the terA gene regulate Terrein biosynthesis in Aspergillus terreus?